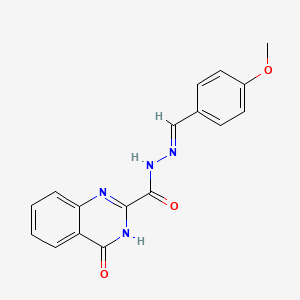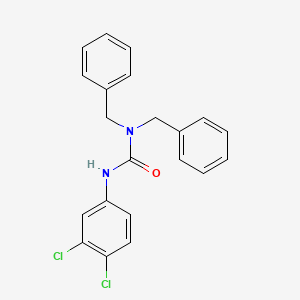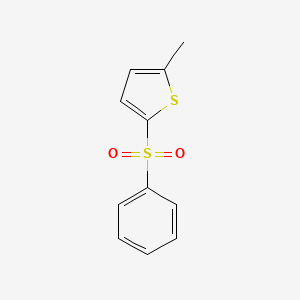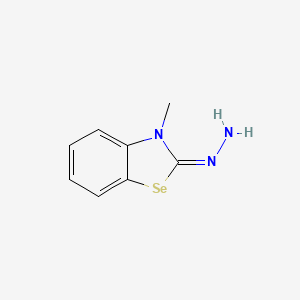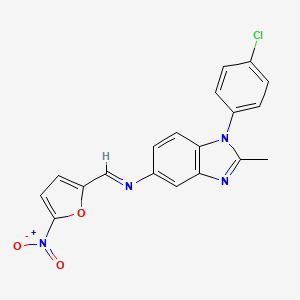
N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is a complex organic compound with a molecular formula of C19H13ClN4O3 and a molecular weight of 380.793 g/mol . This compound features a benzimidazole core, which is known for its diverse biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine typically involves the condensation of 1-(4-chlorophenyl)-2-methyl-1H-benzimidazole-5-amine with 5-nitro-2-furaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may play a role in redox reactions, while the benzimidazole core can interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- N-(2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- N-(2-(4-(Dimethylamino)phenyl)-1-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
Uniqueness
N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects.
Properties
CAS No. |
853407-22-4 |
|---|---|
Molecular Formula |
C19H13ClN4O3 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C19H13ClN4O3/c1-12-22-17-10-14(21-11-16-7-9-19(27-16)24(25)26)4-8-18(17)23(12)15-5-2-13(20)3-6-15/h2-11H,1H3 |
InChI Key |
RCGUMRCHIMZRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)N=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



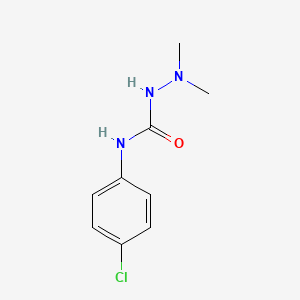
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)


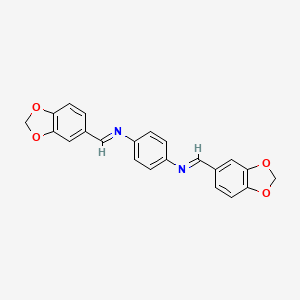
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
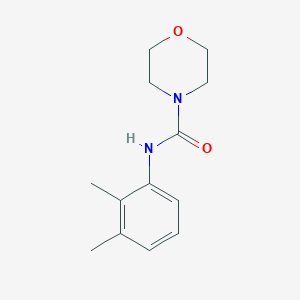
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
